molecular formula C12H18N4OS B2712454 N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide CAS No. 507487-90-3

N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide

Cat. No.: B2712454
CAS No.: 507487-90-3
M. Wt: 266.36
InChI Key: PVMAWJZIHWQALU-GTTXMNNRSA-N
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Description

N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide (CAS 507487-90-3) is a high-purity synthetic organic compound supplied for specialized chemical and pharmaceutical research. This chemical, with the molecular formula C12H18N4OS and a molecular weight of 266.36 g/mol, is characterized by its complex structure featuring a thiazole core substituted with a dimethylimidoformamide group and a conjugated (E)-3-(dimethylamino)acryloyl chain . This specific stereochemistry is critical for its properties and function in research settings. The compound is offered with a guaranteed purity of 95% and is available for immediate procurement from multiple certified suppliers, with options for 1g and 5g quantities . It is intended for use in various laboratory research applications, including as a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry for the development of novel bioactive molecules. Its structural features make it a compound of interest for studying molecular interactions and reaction mechanisms. Handling and Safety: Safety data indicates that this product requires careful handling. It is recommended to use personal protective equipment and advised to be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Important Notice: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use. All information provided is for research and development purposes.

Properties

IUPAC Name

N'-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-9-11(10(17)6-7-15(2)3)18-12(14-9)13-8-16(4)5/h6-8H,1-5H3/b7-6+,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMAWJZIHWQALU-GTTXMNNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=CN(C)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)/N=C/N(C)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide (CAS Number: 507487-90-3) is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

IUPAC Name : (E)-N'-(5-((E)-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)-N,N-dimethylformimidamide
Molecular Formula : C12H18N4OS
Molecular Weight : 266.37 g/mol
Physical Form : Solid
Purity : 95%

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study focused on various thiazole derivatives, including compounds similar to this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Cytotoxicity Studies

In vitro studies using cancer cell lines have shown promising results for this compound as a cytotoxic agent. For instance, a study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
HeLa12.7Cell cycle arrest at G2/M phase

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, particularly at the G2/M checkpoint.

Study on Melanogenesis Inhibition

A recent study examined the effects of thiazole derivatives on melanogenesis in B16F10 melanoma cells. The results indicated that analogs of this compound significantly inhibited melanin production by targeting tyrosinase activity.

CompoundMelanin Inhibition (%)IC50 (µM)
Compound A7510
Compound B6515
N'-Compound808

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dimethylimidoformamide group distinguishes it from analogs with benzamide () or amino groups (AB4).
  • The (2E)-3-(dimethylamino)-2-propenoyl moiety is shared with and compounds but attached to different heterocycles, influencing π-π stacking and dipole interactions .

Physicochemical Properties

Comparative ALogP values and molecular weights highlight differences in lipophilicity and solubility:

Compound ALogP Molecular Weight Key Functional Groups Affecting Polarity Reference
Target Compound ~2.9* ~336.4* Imidoformamide (polar), propenoyl (moderate polarity)
E1 () 3.585 - Sulfonamide (polar), chloro substituents
AB4 () - - Triazole sulfanyl (polar), methylamino
Compound - 445.46 Trifluoromethyl (hydrophobic), benzamide (polar)

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s moderate ALogP (~2.9) suggests balanced lipophilicity, favorable for membrane permeability and oral bioavailability compared to more polar (e.g., E1) or hydrophobic (e.g., ) analogs .
  • The imidoformamide group likely increases solubility in polar solvents relative to benzamide derivatives .

Key Observations :

  • The target compound’s synthesis may require stringent control of stereochemistry (E-configuration of propenoyl) and regioselectivity for thiazole substitution .
  • DMF is a common solvent for recrystallization in related compounds, suggesting compatibility with the target compound’s polarity .

Key Observations :

  • The dimethylamino-propenoyl group may enhance binding to ATP pockets in kinases, as seen in similar enone-bearing thiazoles .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols, starting with thiazole ring formation followed by coupling of the dimethylamino propenoyl group. Key steps include:

  • Thiazole core construction : Cyclization of thiourea derivatives with α-haloketones under controlled pH (e.g., K₂CO₃ in DMF) .
  • Propenoyl group introduction : Michael addition or Wittig reactions under inert atmospheres to preserve stereochemistry (e.g., (2E)-configuration) .
  • Optimization : Reaction time, solvent polarity (DMF vs. ethanol), and temperature (room temp. vs. reflux) are critical for yield and purity. TLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on thiazole, dimethylamino protons) and stereochemistry of the propenoyl moiety .
  • IR Spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) and C=N bonds (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns .

Q. How do functional groups (e.g., thiazole, dimethylamino) influence this compound’s reactivity?

  • Methodology :

  • Thiazole ring : Electron-deficient nature facilitates nucleophilic substitutions (e.g., alkylation at the 2-position) .
  • Dimethylamino propenoyl group : Acts as an electron donor, enhancing π-conjugation and stability. The (2E)-configuration minimizes steric hindrance for downstream reactions .

Advanced Research Questions

Q. What computational strategies can accelerate reaction pathway design for derivatives of this compound?

  • Methodology :

  • Quantum chemical calculations : Predict transition states and energy barriers for key reactions (e.g., cyclization or coupling steps) .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for new derivatives .
  • Example : ICReDD’s integrated approach combines computation and experimental validation to reduce trial-and-error cycles .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized assays : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines to reduce variability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., pH, temperature) affecting activity .

Q. What are the challenges in elucidating the mechanism of action for this compound in enzymatic inhibition?

  • Methodology :

  • Kinetic studies : Measure substrate inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
  • Molecular docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., kinases) to model binding interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can regioselectivity be controlled during derivatization of the thiazole ring?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer electrophilic attacks to specific positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, favoring 5-position substitutions .

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